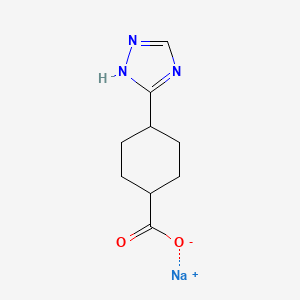
Sodium 4-(1H-1,2,4-triazol-5-yl)cyclohexane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 4-(1H-1,2,4-triazol-5-yl)cyclohexane-1-carboxylate, commonly known as NaTCC, is a chemical compound that has been extensively studied for its various applications in scientific research. It is a white crystalline powder that is soluble in water and has a molecular weight of 253.27 g/mol. NaTCC has been found to exhibit a range of biochemical and physiological effects, making it a promising compound for use in laboratory experiments.
Applications De Recherche Scientifique
Anticancer Activity
1,2,4-Triazole derivatives have shown promising anticancer activity. For instance, novel 1,2,4-triazole derivatives have been synthesized and evaluated as potential anticancer agents. Some of these compounds showed promising cytotoxic activity against Hela cell line .
Antimicrobial Activity
1,2,4-Triazole derivatives have been introduced as antimicrobial agents. They are used in the design and synthesis of many medicinal compounds due to their broad spectrum of therapeutically interesting drug candidates .
Anti-inflammatory Activity
1,2,4-Triazole derivatives have shown anti-inflammatory activity. They are used in the design and synthesis of many medicinal compounds due to their broad spectrum of therapeutically interesting drug candidates .
Antioxidant Activity
1,2,4-Triazole derivatives have shown antioxidant activity. They are used in the design and synthesis of many medicinal compounds due to their broad spectrum of therapeutically interesting drug candidates .
Antifungal Activity
1,2,4-Triazole derivatives are used in various medicines such as Fluconazole, which is a common and well-known antifungal agent .
Breast Cancer Treatment
1,2,4-Triazole derivatives such as Letrozole and Anastrozole have been approved by the FDA and used as first-line therapies for the treatment of breast cancer in postmenopausal women .
Agrochemical Applications
The 1,4-disubstituted 1,2,3-triazoles have important applications as agrochemicals .
Material Science Applications
1,2,4-Triazoles have usages in various fields such as pharmaceutic chemistry, agrochemistry, materials sciences, and organic catalysts .
Mécanisme D'action
Target of Action
It’s known that 1,2,4-triazole derivatives often exhibit anticancer activity . This activity is due to the N1 and N2 nitrogen atoms of the triazole moiety that actively contribute to binding to the active site of enzymes .
Mode of Action
It’s known that 1,2,4-triazole derivatives can have weak to high cytotoxic activities against tumor cell lines . This suggests that the compound may interact with its targets, leading to changes that inhibit the growth of these cells.
Biochemical Pathways
Given the anticancer activity of 1,2,4-triazole derivatives, it’s likely that the compound affects pathways related to cell growth and proliferation .
Result of Action
Given the anticancer activity of 1,2,4-triazole derivatives, it’s likely that the compound’s action results in the inhibition of cell growth and proliferation .
Propriétés
IUPAC Name |
sodium;4-(1H-1,2,4-triazol-5-yl)cyclohexane-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2.Na/c13-9(14)7-3-1-6(2-4-7)8-10-5-11-12-8;/h5-7H,1-4H2,(H,13,14)(H,10,11,12);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLNNURNZUCZDBT-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=NC=NN2)C(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N3NaO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 4-(1H-1,2,4-triazol-5-yl)cyclohexane-1-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

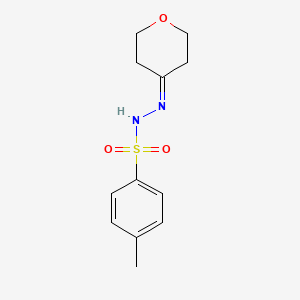
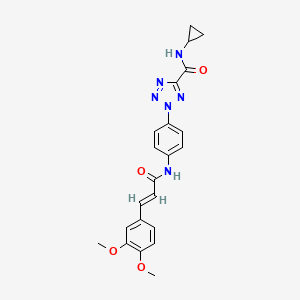
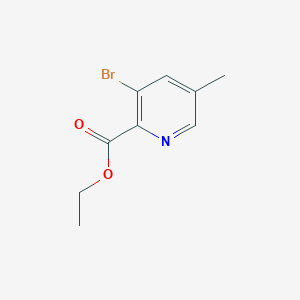
![N-(4-acetylphenyl)-2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2494559.png)
![2-(5-(4-(cyclopropanecarbonyl)piperazin-1-yl)-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N,N-diisopropylacetamide](/img/structure/B2494562.png)
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2494563.png)

![Prop-2-enyl 5-(1,3-benzodioxol-5-yl)-1,3,7-trimethyl-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2494565.png)
![N-(3-chlorophenyl)-2-[(thiophen-2-ylmethyl)amino]acetamide](/img/structure/B2494566.png)
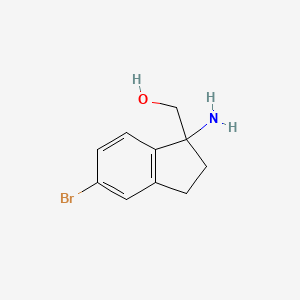
![4-[benzyl(methyl)sulfamoyl]-N-(2-cyanophenyl)benzamide](/img/structure/B2494570.png)
![6-bromo-8-methoxy-3-[(2-methyl-1-piperidinyl)carbonyl]-2H-chromen-2-one](/img/structure/B2494573.png)
![Furan-2-yl-[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2494574.png)
![N-cyclohexyl-2-((4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2494575.png)